molecular formula C7H14ClNO B8104884 5-Oxa-8-azaspiro[3.5]nonane hcl

5-Oxa-8-azaspiro[3.5]nonane hcl

Cat. No.: B8104884
M. Wt: 163.64 g/mol
InChI Key: NISGVYLNIIGTDG-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[3.5]nonane hydrochloride (HCl) is a bicyclic spiro compound characterized by a fused oxolane (oxygen-containing) and azetidine (nitrogen-containing) ring system. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 179.65 g/mol (as the hydrochloride salt). The spiro architecture confers rigidity, making it a valuable scaffold in medicinal chemistry for conformational restriction and enhancing binding affinity to biological targets .

This compound is primarily utilized as a building block in pharmaceutical synthesis. For instance, derivatives of 5-oxa-8-azaspiro[3.5]nonane are intermediates in the synthesis of sigma receptor (SR) ligands and antimicrobial agents . The hydrochloride salt improves solubility and stability, facilitating its use in drug discovery workflows.

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGVYLNIIGTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule that contains both oxygen and nitrogen functionalities. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

For example, a precursor such as 2-(2-hydroxyethyl)piperidine can undergo cyclization in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom within the ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

5-Oxa-8-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Oxa-8-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Features/Applications Reference
5-Oxa-8-azaspiro[3.5]nonane HCl C₇H₁₄ClNO Rigid spiro scaffold; synthetic intermediate for SR ligands and antimicrobial agents.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate C₁₁H₂₀N₂O₃ Boc-protected amine; used in peptide coupling and combinatorial chemistry.
2,7-Diazaspiro[3.5]nonane derivatives Varies High affinity for sigma-1 receptors (S1R); explored for neuropathic pain management.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ Antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens.
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₃NO Isomeric spiro compound; lower molecular weight and distinct heteroatom arrangement.
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane C₁₃H₁₄N₂O₂ Substituted derivative with enhanced antimicrobial and antioxidant properties.

Biological Activity

5-Oxa-8-azaspiro[3.5]nonane hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Oxa-8-azaspiro[3.5]nonane hydrochloride features a spirocyclic structure that includes both oxygen and nitrogen atoms, contributing to its distinctive chemical reactivity. The molecular formula is C7H13NOC_7H_{13}NO, with a molecular weight of approximately 129.19 g/mol.

Structural Information

PropertyValue
Molecular FormulaC7H13NO
Molecular Weight129.19 g/mol
SMILESC1CC2(C1)CNCCO2
InChIInChI=1S/C7H13NO

The biological activity of 5-Oxa-8-azaspiro[3.5]nonane HCl is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to diverse biological effects, including:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related spirocyclic compounds have demonstrated their efficacy against multidrug-resistant strains of bacteria, such as Neisseria gonorrhoeae, suggesting potential applications in treating infections caused by resistant pathogens .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects, particularly as a GPR119 agonist. GPR119 is a receptor involved in glucose metabolism and insulin secretion. A study found that modifications to the spiro structure led to enhanced potency in glucose-lowering effects in diabetic models .

Study 1: Antibacterial Efficacy

In a recent study, this compound was evaluated for its antibacterial activity against various strains of bacteria. The results showed that the compound significantly reduced bacterial viability in vitro, indicating its potential as a lead compound for antibiotic development .

Study 2: GPR119 Agonism

Another study focused on the optimization of spirocyclic compounds as GPR119 agonists. The findings revealed that specific structural modifications could enhance the glucose-lowering effects in diabetic rats, highlighting the therapeutic potential of this compound class .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
2-Oxa-7-azaspiro[3.5]nonane oxalateAntimicrobialEffective against resistant bacterial strains
5-Oxa-8-azaspiro[3.5]nonane carboxylic acidGPR119 AgonistPotent glucose-lowering effects

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